![molecular formula C22H28N4O3S B6587952 N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 1235227-43-6](/img/structure/B6587952.png)
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
“N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been studied for their wide range of biological properties such as antimicrobial, antiarthropodal, fungicidal, and antisarcoptic activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these compounds with hydrazonoyl chloride derivatives leads to the formation of the targeted 1,3,4-thiadiazolyl derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have demonstrated potent antimicrobial properties. In the case of our compound, several studies have evaluated its effectiveness against bacterial and fungal pathogens. Notably, four specific derivatives exhibited superior antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans .
Antidepressant and Anxiolytic Properties
While not directly mentioned for this specific compound, it’s worth noting that 1,3,4-thiadiazole molecules functionalized with amino groups at the 2nd position and sulfonyl groups at the 5th position have been investigated for their anti-depressant and anxiolytic effects .
Materials Science
Materials scientists explore the incorporation of 1,3,4-thiadiazoles into polymers, coatings, and nanomaterials. Their unique electronic and structural properties contribute to material design .
Future Directions
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-thiadiazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, disrupting their normal function .
Mode of Action
It’s known that 1,2,3-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,2,3-thiadiazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
A study on 1,2,3-thiadiazole derivatives showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It’s known that 1,2,3-thiadiazole derivatives can exhibit antimicrobial activity, mainly against gram-positive bacteria . One of the compounds showed the highest bioactivity with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of 1,2,3-thiadiazole derivatives .
properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-16-19(30-25-24-16)20(27)26-11-7-17(8-12-26)15-23-21(28)22(9-13-29-14-10-22)18-5-3-2-4-6-18/h2-6,17H,7-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDGIKLRSGSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
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